Ethyl 4-(carbamoylamino)benzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both ester and urea functional groups. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural arrangement of functional groups within the molecule. The Chemical Abstracts Service registry number 13289-38-8 serves as the unique identifier for this compound in chemical databases and literature. Alternative systematic names include ethyl 4-[(aminocarbonyl)amino]benzoate and benzoic acid, 4-[(aminocarbonyl)amino]-, ethyl ester, both of which emphasize different aspects of the molecular structure.
The molecular formula C₁₀H₁₂N₂O₃ indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 208.21 grams per mole. The compound's PubChem identifier is 319298, providing a standardized reference for database searches and chemical informatics applications. Additional registry information includes the Standard International Chemical Identifier notation InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14), which provides a unique textual representation of the molecular structure.
Structural Analogues and Homologous Series
The structural analogue family of this compound encompasses several related compounds that share similar functional group arrangements while differing in specific substituents or chain lengths. Mthis compound represents a closely related homologue where the ethyl ester group is replaced by a methyl ester, maintaining the core carbamoylamino benzoate structure. This substitution results in a molecular formula of C₉H₁₀N₂O₃ and demonstrates the systematic variation possible within this chemical series.
The compound (2-cyanophenyl)mthis compound illustrates a more complex structural analogue featuring an extended ester chain with an aromatic cyanophenyl substituent. This derivative possesses the molecular formula C₁₆H₁₃N₃O₃ and molecular weight of 295.29 grams per mole, representing significant structural elaboration while maintaining the essential carbamoylamino benzoate framework. The presence of the cyanophenyl group introduces additional functional diversity and potential for enhanced biological activity or altered physicochemical properties.
Ethyl 3-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoate represents another significant structural analogue with molecular formula C₂₂H₂₁N₃O₄ and molecular weight of 391.4 grams per mole. This compound demonstrates positional isomerism through the placement of the carbamoylamino substituent at the meta position rather than the para position, combined with a complex pyridyl substituent that significantly alters the molecular architecture and potential biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₀H₁₂N₂O₃ | 208.21 | Reference compound |
| Mthis compound | C₉H₁₀N₂O₃ | 194.19 | Methyl ester instead of ethyl |
| (2-Cyanophenyl)mthis compound | C₁₆H₁₃N₃O₃ | 295.29 | Cyanophenylmethyl ester group |
| Ethyl 3-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoate | C₂₂H₂₁N₃O₄ | 391.4 | Meta position, pyridyl substituent |
Isomeric Forms and Tautomeric Possibilities
The structural framework of this compound presents limited possibilities for constitutional isomerism due to the specific positioning of functional groups on the benzene ring. The para-substitution pattern of the carbamoylamino group relative to the carboxylate ester represents the most thermodynamically stable arrangement, though meta and ortho positional isomers are theoretically possible. The related compound ethyl 3-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoate demonstrates meta-substitution, confirming the existence of positional isomers within this chemical family.
Tautomeric equilibria in this compound primarily involve the carbamoylamino functional group, specifically the urea moiety attached to the aromatic ring. The compound can exist in different tautomeric forms involving proton migration between the nitrogen atoms of the carbamoylamino substituent. The predominant tautomer features the carbamoyl group in its canonical amide form, with the nitrogen atom directly attached to the benzene ring bearing the hydrogen atom, as indicated by the Standard International Chemical Identifier representation.
The 4-(carbamoylamino)benzoate anion, with molecular formula C₈H₇N₂O₃ and molecular weight 179.15 grams per mole, represents the deprotonated form of the carboxylic acid precursor. This ionic species demonstrates the relationship between the ester form and the corresponding carboxylate, highlighting the potential for hydrolytic conversion under appropriate conditions. The parent compound 4-[(aminocarbonyl)amino]benzoic acid serves as the immediate precursor to the ethyl ester, providing insight into the synthetic relationships within this compound family.
| Tautomeric Form | Structural Description | Stability |
|---|---|---|
| Primary Tautomer | Carbamoyl nitrogen protonated, aromatic attachment maintained | Most stable |
| Alternative Form | Proton migration within carbamoylamino group | Less favored |
| Anionic Form | Carboxylate deprotonation (C₈H₇N₂O₃⁻) | pH dependent |
Properties
IUPAC Name |
ethyl 4-(carbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGAFHZUPLCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312788 | |
| Record name | ethyl 4-(carbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13289-38-8 | |
| Record name | 13289-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(carbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory Synthesis
The synthesis of Ethyl 4-(carbamoylamino)benzoate typically involves the reaction of benzoic acid derivatives with carbamoylating agents under controlled conditions. Below are the detailed steps:
-
- Benzoic acid derivatives (e.g., ethyl 4-aminobenzoate) are used as starting materials.
- The reaction vessel is equipped with a reflux condenser, thermometer, and stirring apparatus.
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- The carbamoylation process involves reacting ethyl 4-aminobenzoate with urea or other carbamoylating agents.
- Organic solvents such as dichloromethane or tetrahydrofuran are employed to dissolve the reactants.
- Catalysts like triethylamine or pyridine may be added to enhance the reaction rate.
- The temperature is maintained between 50°C and 80°C to facilitate the reaction.
-
- After completion, the reaction mixture is cooled to room temperature.
- The crude product is purified via recrystallization using ethanol or chromatographic techniques (e.g., silica gel column chromatography).
- Spectroscopic methods (e.g., NMR, IR) are used for structural confirmation.
Experimental Data Table:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Carbamoylation | Ethyl 4-aminobenzoate + urea | Formation of this compound |
| Solvent | Dichloromethane | Facilitates dissolution |
| Catalyst | Triethylamine | Enhances reaction rate |
| Purification | Recrystallization (ethanol) | High-purity product |
Industrial Production
For large-scale production, similar synthetic routes are utilized with modifications to optimize yield and purity:
-
- Industrial reactors with precise temperature and pressure controls are employed.
- Automated systems ensure consistent reagent addition and mixing.
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- Use of high-purity starting materials minimizes impurities.
- Continuous monitoring via in-line spectroscopic techniques ensures reaction progress.
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- Distillation or recrystallization techniques are used for purification.
- Quality control measures include melting point analysis and chromatographic purity checks.
Industrial Data Table:
| Parameter | Industrial Condition | Result |
|---|---|---|
| Temperature | Controlled between 60°C–80°C | Optimal reaction efficiency |
| Pressure | Atmospheric or slightly elevated | Enhanced yield |
| Purification | Distillation/Recrystallization | High-purity product |
Alternative Synthetic Routes
Several alternative methods have been explored for synthesizing this compound:
-
- Reacting benzoic acid derivatives with ethanol in the presence of acidic catalysts (e.g., sulfuric acid).
- This method is less common due to lower specificity.
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- Using carbamoyl chloride as a reactive intermediate for direct carbamoylation.
- Requires stringent handling due to the reactivity of carbamoyl chloride.
Analysis and Notes
Key Observations:
- The choice of solvent and catalyst significantly affects the yield and purity of this compound.
- Elevated temperatures enhance reaction kinetics but require careful monitoring to prevent side reactions.
Challenges:
- Maintaining high purity during large-scale production can be challenging due to potential impurities from starting materials.
- Optimization of reaction conditions for industrial applications requires extensive testing.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(carbamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of 4-(carbamoylamino)benzoic acid.
Reduction: Formation of ethyl 4-(aminomethyl)benzoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethyl 4-(carbamoylamino)benzoate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for modifications that lead to the creation of various derivatives useful in chemical research.
Biology
- Enzyme-Substrate Interaction Studies : This compound is utilized in research focused on understanding enzyme mechanisms and substrate interactions. Its structure allows for the investigation of how small molecules can influence enzyme activity.
- Protein-Ligand Binding : this compound is employed in studies examining protein-ligand interactions, which are crucial for drug design and development.
Medicine
- Therapeutic Potential : Preliminary studies have indicated that this compound may possess anticancer and antimicrobial properties. Research has focused on its mechanism of action, particularly its ability to inhibit specific enzymes involved in cancer progression and microbial growth.
- Drug Development : The compound's structural features make it a candidate for modification to enhance its therapeutic efficacy. Studies have explored its potential as a lead compound in developing new pharmaceuticals.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a building block facilitates the production of compounds with desired biological activities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential use as an antimicrobial agent in clinical settings.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Enzyme Inhibition
Research into the inhibition of specific enzymes by this compound revealed that it effectively binds to the active sites of certain enzymes, disrupting their catalytic functions. This property was explored further for potential applications in cancer therapy.
| Enzyme Type | Inhibition Percentage (%) |
|---|---|
| Carbonic anhydrase | 75 |
| Dipeptidyl peptidase IV | 60 |
Mechanism of Action
The mechanism of action of ethyl 4-(carbamoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Aquaporin Inhibition
Ethyl 4-(carbamoylamino)benzoate (DFP00173) demonstrates selective inhibition of AQP3, suppressing water, glycerol, and peroxide permeability in mammalian cells . In contrast:
- Ethyl 4-(dimethylamino)benzoate: The dimethylamino group (-N(CH₃)₂) replaces the carbamoylamino moiety, rendering it unsuitable for AQP3 inhibition but useful as an NMR internal calibrant due to its high solubility in DMSO and distinct spectral properties .
Physicochemical Properties
Key Research Findings
- AQP3 Inhibition: this compound derivatives block AQP3 with IC₅₀ values in the low micromolar range, outperforming non-carbamoylated analogs in selectivity .
- Material Science Applications: In resin cements, ethyl 4-(dimethylamino)benzoate enhances the degree of conversion compared to methacrylate-based initiators, though carbamoylamino derivatives remain unexplored in this context .
Biological Activity
Ethyl 4-(carbamoylamino)benzoate, also known by its chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester group attached to a benzoate moiety, with a carbamoylamino substituent at the para position. This unique structure confers specific chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 212.22 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of enzyme-substrate interactions and protein-ligand binding studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of tumor cells and induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in various cancer models .
Enzyme Inhibition
This compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating significant inhibitory effects. This property makes it a candidate for further exploration in neuroprotective therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating strong antimicrobial potential.
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound showed an IC value of 25 µM, significantly inhibiting cell proliferation compared to control groups. Flow cytometry analysis revealed an apoptosis rate of approximately 40% after treatment with the compound .
- Enzyme Interaction Studies : Research on AChE inhibition revealed that this compound binds effectively to the enzyme's active site, leading to decreased enzymatic activity. Molecular docking studies predicted favorable binding interactions with a binding energy of -7.5 kcal/mol .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(carbamoylamino)benzoate, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate are prepared by reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT), followed by deamination to form intermediates such as ethyl 4-isothiocyanatobenzoate . Key steps include:
- Reaction optimization : Maintaining stoichiometric ratios (e.g., 1:1 for amine:DTMT) and using anhydrous solvents (e.g., dioxane) to minimize side reactions.
- Characterization : Thin-layer chromatography (TLC) for purity checks, supplemented by -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm). -NMR confirms carbonyl carbons (ester at ~165–170 ppm) and carbamoyl groups .
- Infrared (IR) Spectroscopy : Detects characteristic bands for amides (N–H stretch at ~3300 cm) and ester C=O (~1720 cm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating molecular geometry in solid-state studies .
Q. What preliminary biological screening methods are used to assess the antitumor potential of this compound analogs?
- In vitro cytotoxicity assays : Compounds like ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC values are calculated to compare potency .
- Mechanistic studies : Flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?
- Temperature control : Lower temperatures (e.g., 60°C for N-alkylation) reduce unwanted dibutyl byproducts, improving yields to >75% .
- Catalyst selection : Triethylamine as a base enhances nucleophilic substitution efficiency in carbamoylation reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates and reduce side reactions .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Method replication : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables.
- Analytical cross-validation : Use HPLC or GC-MS to quantify purity and identify unaccounted impurities affecting yield calculations .
- Statistical design of experiments (DoE) : Apply factorial designs to evaluate interactions between parameters (e.g., temperature, stoichiometry) .
Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound in material science applications?
- Comparative reactivity studies : Replace the carbamoylamino group with other substituents (e.g., dimethylamino) and evaluate properties like UV absorption or polymerization efficiency. For example, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator in resin cements than methacrylate derivatives due to enhanced electron-donating effects .
- Computational modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing photostability in UV-absorber applications .
Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations of this compound derivatives?
- Single-crystal X-ray diffraction : Provides unambiguous bond-length and angle data. For instance, crystal structures of ethyl 4-[(dimethylcarbamothioyl)amino]benzoate reveal planar carbamothioyl groups and intermolecular N–H···S hydrogen bonds, clarifying NMR/IR assignments .
- Powder XRD : Differentiates polymorphic forms that may alter solubility or bioavailability .
Q. What experimental strategies are recommended for investigating the antitumor mechanisms of this compound analogs?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., kinases, DNA topoisomerases).
- Pathway analysis : RNA sequencing or Western blotting to assess downstream effects on apoptosis (e.g., Bcl-2/Bax ratio) or DNA damage markers (γ-H2AX) .
- In vivo models : Xenograft studies in mice to validate efficacy and pharmacokinetics, with HPLC-MS monitoring plasma/tissue concentrations .
Methodological Tables
Table 1. Key Analytical Techniques for this compound Derivatives
| Technique | Application | Example Data from Evidence |
|---|---|---|
| -NMR | Proton environment mapping | Ethyl protons at δ 1.2–1.4 ppm |
| X-ray Diffraction | Crystal structure validation | Intermolecular H-bonds resolved |
| IR Spectroscopy | Functional group identification | Amide N–H at ~3300 cm |
Table 2. Optimization Parameters for Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
